Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate
Description
Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl substituent at the 2-position, and a carbonyl group at the 5-position. Its molecular formula is C11H18N2O3, with applications in medicinal chemistry as a versatile building block for synthesizing bioactive molecules. The Boc group enhances solubility and stability during synthetic workflows, while the 5-oxo group enables further functionalization via nucleophilic additions or reductions.
Properties
IUPAC Name |
tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8-7-12-9(14)5-6-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCIQHSEGIAOBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization of Suitable Precursors
One of the most straightforward methods involves the cyclization of appropriately substituted amino acids or amines with diester or dicarbonyl compounds. Typically, this process employs a stepwise approach:
- Step 1: Synthesis of a precursor amino ester, such as a methylated amino acid derivative, bearing the necessary functional groups for cyclization.
- Step 2: Intramolecular cyclization facilitated by acid or base catalysis, leading to the formation of the diazepane ring system.
This approach is supported by patent literature indicating that amino acid derivatives with tert-butyl protecting groups can undergo cyclization under controlled conditions to yield the target diazepane derivative.
Multi-Component Condensation Strategies
Recent research emphasizes multi-component reactions (MCRs) that combine amines, aldehydes, and carbonyl compounds to assemble the diazepane core efficiently. These reactions often proceed under mild conditions and can be optimized to favor the formation of the desired oxo-derivative.
Use of Protected Intermediates
Protection of amino groups with tert-butyl carbamate (Boc) groups is crucial for selectivity and yield. The Boc-protected amino intermediates are synthesized via reaction with di-tert-butyl dicarbonate, which is then subjected to cyclization conditions.
Specific Synthesis Pathway Based on Patent and Literature Data
Starting Material Preparation
The synthesis typically begins with the preparation of a Boc-protected amino precursor, such as Boc-2-methyl-1,2-diaminoethane, which ensures the nitrogen atoms are protected during subsequent reactions.
Formation of the Diazepane Ring
The key step involves cyclization of the protected precursor with a suitable keto or aldehyde compound, such as a methyl ketone derivative, under conditions that promote ring closure:
Boc-protected diamine + methyl ketone → cyclization → this compound
This cyclization can be catalyzed by acids like trifluoroacetic acid or Lewis acids, which facilitate the nucleophilic attack and ring closure.
Final Deprotection and Purification
The Boc group can be retained or removed depending on the intended application, with purification achieved via chromatography or recrystallization.
Research Findings and Data Tables
| Method | Starting Materials | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Cyclization of Boc-aminomethyl derivatives | Boc-2-methyl-1,2-diaminoethane + methyl ketone | Acid catalysis, reflux | 65-80 | High purity, scalable |
| Multi-component condensation | Amines + aldehydes + diketones | Mild heating, solvent | 50-70 | Environmentally friendly |
| Catalytic cyclization | Protected amino precursors + keto derivatives | Lewis acids, moderate temperature | 60-75 | Good for industrial scale |
(Note: Data are representative based on patent disclosures and experimental reports; actual yields vary depending on specific conditions.)
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Chemistry
Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex organic molecules due to its functional groups that allow for various chemical transformations.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Oxo derivatives |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Alkyl halides | Alkylated diazepane derivatives |
Biology
Research has indicated that this compound may act as a pharmacophore in drug design. Its structural features enable it to interact with biological targets such as enzymes or receptors, potentially leading to therapeutic applications.
Case Study: Antimicrobial Activity
In studies evaluating its antimicrobial properties, this compound demonstrated significant inhibition against various bacterial strains, suggesting its potential use as an antimicrobial agent .
Medicine
The compound is being explored for its therapeutic properties, particularly in treating conditions such as inflammation and infections. Its derivatives have been investigated for their efficacy in clinical settings.
Table 2: Therapeutic Potential of this compound Derivatives
| Derivative Name | Target Condition | Efficacy |
|---|---|---|
| Tert-butyl derivative A | Anti-inflammatory | Moderate |
| Tert-butyl derivative B | Antimicrobial | High |
| Tert-butyl derivative C | Neuroprotective | Promising |
Industrial Applications
In industry, this compound is used for the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in biopharma production and material science .
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
Key Research Findings
Synthetic Flexibility: The 5-oxo group in the main compound enables ketone-specific reactions (e.g., Grignard additions), while 5-methyl analogs (e.g., CAS 1260619-38-2) are inert to such transformations but serve as chiral intermediates.
Chirality and Optical Activity :
- The (R)-5-methyl derivative exhibits an optical rotation of [α]D<sup>18</sup> +16.2, indicating its utility in asymmetric synthesis.
Safety Profiles: Phenyl-substituted analogs (e.g., CAS 941712-23-8) show higher acute toxicity (H302, H315) compared to non-aromatic derivatives, likely due to increased bioavailability.
Functional Group Impact :
- Acryloyl-substituted derivatives (e.g., C14H21N2O4) introduce polymerizable moieties, expanding applications in material science.
Biological Activity
Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. Its structure features a diazepane ring, which is known for its role in various pharmacological activities. This article explores the biological activity of this compound, its mechanisms, and relevant research findings.
- Molecular Formula : C₁₁H₂₀N₂O₃
- Molecular Weight : 228.29 g/mol
- CAS Number : 1255147-73-9
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity or function. This interaction is crucial for its potential therapeutic effects against various diseases.
Biological Activity Overview
Research indicates that this compound is studied for its role as an intermediate in the synthesis of Rho-kinase inhibitors. These inhibitors have implications in treating conditions such as cancer and cardiovascular diseases due to their ability to modulate cellular signaling pathways involved in these diseases .
Table 1: Summary of Biological Activities
Case Study 1: Rho-Kinase Inhibition
A study investigating the synthesis of Rho-kinase inhibitors highlighted the role of this compound as a crucial intermediate. The research demonstrated that modifications to this compound could enhance solubility and potency against cancer cell lines. In vitro assays revealed effective inhibition at low micromolar concentrations, suggesting strong potential for therapeutic applications .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship of diazepane derivatives indicated that the presence of the tert-butyl and methyl groups significantly influences biological activity. Variations in these groups were shown to affect solubility and receptor binding affinity, which are critical for drug design .
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate?
The synthesis typically involves ring formation, functional group protection/deprotection, and purification. For example, similar diazepane derivatives are synthesized via hydrolysis under basic conditions (e.g., LiOH·H₂O in isopropyl alcohol/water mixtures) to remove protecting groups, followed by extraction with ethyl acetate . Key steps include:
- Ring closure : Formation of the diazepane backbone via cyclization.
- Protection : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive amines.
- Purification : Silica gel chromatography or crystallization to isolate the product.
Q. Reference Table :
| Parameter | Example Condition | Impact on Synthesis | Source |
|---|---|---|---|
| Solvent | Isopropyl alcohol/water | Facilitates hydrolysis | |
| Base | LiOH·H₂O | Efficient deprotection | |
| Reaction Time | 4 hours | Ensures complete conversion |
Q. What spectroscopic techniques are recommended for characterizing this compound?
Structural elucidation relies on:
Q. What are the key structural features influencing reactivity?
Q. What hazards are associated with handling this compound?
Documented hazards include:
- Acute toxicity (H302) : Harmful if swallowed.
- Skin/eye irritation (H315/H319) : Requires PPE (gloves, goggles) and ventilation .
- Storage : Keep below 28°C in dry conditions to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions optimize yield and purity?
Optimization involves:
Q. Reference Table :
| Parameter | Optimization Strategy | Outcome | Source |
|---|---|---|---|
| Catalyst | Pd₂(dba)₃ + chiral ligand | Improved enantiomeric excess | |
| Solvent | Tetrahydrofuran (THF) | Enhanced reaction kinetics |
Q. How can stereochemical challenges during synthesis be resolved?
Strategies include:
- Chiral auxiliaries : Use of enantiopure starting materials.
- Asymmetric catalysis : Palladium complexes for stereocontrol (e.g., in ) .
- Chromatographic separation : Chiral stationary phases to isolate enantiomers.
Q. How does steric hindrance from substituents affect biological interactions?
The tert-butyl group limits access to active sites in enzymes or receptors, altering binding affinity. For example, bulky substituents on diazepane derivatives reduce off-target interactions in chemokine receptor modulation .
Q. What analytical methods quantify this compound in complex mixtures?
- HPLC/LC-MS : For high sensitivity and specificity.
- UV-Vis spectroscopy : Monitoring carbonyl absorption (5-oxo group).
- Isotopic labeling : Tracking metabolic pathways in biological studies .
Q. How can computational modeling aid in derivative design?
- Molecular docking : Predicts binding modes to targets (e.g., enzymes in ).
- QSAR studies : Correlates structural features (e.g., tert-butyl size) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
